molecular formula C13H13BrN2O3 B14702933 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide CAS No. 25239-42-3

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide

Cat. No.: B14702933
CAS No.: 25239-42-3
M. Wt: 325.16 g/mol
InChI Key: KIXLGAVKIBFIFA-UHFFFAOYSA-M
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Description

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium ion linked to a hydroxyethyl group substituted with a nitrophenyl moiety. Its distinct molecular arrangement makes it a subject of interest in both organic and medicinal chemistry.

Preparation Methods

The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:

    Synthetic Routes: The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate alcohol or aldehyde. The final step involves the quaternization of pyridine with the hydroxyethyl-nitrophenyl intermediate, resulting in the formation of the pyridinium ion.

    Reaction Conditions: The nitration reaction is usually carried out under acidic conditions using nitric acid and sulfuric acid. The formation of the hydroxyethyl group may require basic conditions and the use of catalysts. The quaternization step is typically performed in the presence of a brominating agent such as hydrobromic acid.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinones.

Scientific Research Applications

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, altering their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways Involved: The interaction with enzymes can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide can be compared with other similar compounds:

    Similar Compounds: Compounds like 4-nitrophenethyl bromide and other nitrophenyl derivatives share structural similarities.

    Uniqueness: The presence of the pyridinium ion and the specific arrangement of functional groups make this compound unique

Properties

CAS No.

25239-42-3

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol;bromide

InChI

InChI=1S/C13H13N2O3.BrH/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9,13,16H,10H2;1H/q+1;/p-1

InChI Key

KIXLGAVKIBFIFA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O.[Br-]

Origin of Product

United States

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